molecular formula C21H21ClN2O4 B2396343 (E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide CAS No. 466649-39-8

(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide

Cat. No.: B2396343
CAS No.: 466649-39-8
M. Wt: 400.86
InChI Key: DMIXLIDLYWXRNF-UHFFFAOYSA-N
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Description

The compound (E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide is a substituted enamide featuring a central α,β-unsaturated cyanoacrylamide scaffold. Its structure includes two aromatic rings with distinct substituents: a 4-chloro-2-methoxy-5-methylphenyl group and a 4-ethoxy-3-methoxyphenyl group. The (E)-configuration of the double bond is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4/c1-5-28-18-7-6-14(10-20(18)27-4)9-15(12-23)21(25)24-17-8-13(2)16(22)11-19(17)26-3/h6-11H,5H2,1-4H3,(H,24,25)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIXLIDLYWXRNF-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C(=C2)C)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide is a synthetic compound with a complex structure that suggests potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C21H21ClN2O4
  • Molecular Weight : 396.86 g/mol

The compound features multiple functional groups, including a cyano group and an amide linkage, which are critical for its interaction with biological targets.

Pharmacological Properties

Preliminary studies indicate that this compound may exhibit a range of pharmacological activities, including:

  • Anti-inflammatory Effects : The structural features may allow it to modulate inflammatory pathways.
  • Anticancer Potential : Its interaction with specific cellular pathways could lead to the inhibition of tumor growth.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The compound may bind to specific receptors involved in inflammatory and cancer pathways.
  • Enzyme Inhibition : It could inhibit enzymes that play critical roles in cell proliferation and inflammation.
  • Gene Expression Modulation : The compound may alter the expression of genes associated with cancer progression and inflammatory responses.

In Vitro Studies

Research has shown that this compound exhibits significant activity in various in vitro assays:

Study FocusFindingsReference
Cytotoxicity against cancer cellsIC50 values indicate effective inhibition of cell growth in several cancer lines
Anti-inflammatory assaysReduced levels of pro-inflammatory cytokines in treated cells
Enzyme inhibitionSignificant inhibition of key enzymes involved in cell signaling pathways

In Vivo Studies

Limited in vivo studies have been conducted, but preliminary results suggest potential therapeutic applications:

  • Tumor Models : Animal studies indicate that the compound may reduce tumor size in xenograft models.
  • Inflammation Models : The compound shows promise in reducing symptoms in models of chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the aromatic rings or functional groups could enhance efficacy or reduce toxicity.

Comparative Analysis with Similar Compounds

Several structurally similar compounds have been evaluated for their biological activities, providing insights into how modifications can affect potency:

Compound NameBiological ActivityReference
Compound AStrong anti-inflammatory effects
Compound BModerate anticancer activity
Compound CHigh cytotoxicity against specific cancer types

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs share the α,β-unsaturated cyanoacrylamide core but differ in substituent patterns. Key comparisons include:

Compound Substituents Key Structural Differences
(E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate () 3-chloropropoxy, methyl ester Ester group instead of amide; chloropropoxy chain increases flexibility and lipophilicity .
(E)-3-[3-chloranyl-4-[(4-chlorophenyl)methoxy]-5-methoxy-phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide () Nitrophenyl, bis-chlorinated benzyloxy Nitro group enhances electron-withdrawing effects, potentially altering reactivity .
(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide () Trifluoromethyl, hydroxyl Trifluoromethyl group increases metabolic stability; hydroxyl enables hydrogen bonding .
(E)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide () Thiophene ring, dichlorophenyl Thiophene’s aromaticity differs from benzene, affecting electronic properties .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s ethoxy and methoxy groups are electron-donating, contrasting with analogs featuring nitro () or trifluoromethyl () groups. This difference impacts electronic density on the aromatic rings, influencing reactivity and interaction with biological targets.
Physicochemical Properties
  • Hydrogen Bonding: The cyano group acts as a hydrogen bond acceptor, while methoxy/ethoxy groups can participate in weaker interactions. In contrast, hydroxyl-containing analogs () exhibit stronger hydrogen-bonding capacity, influencing solubility and crystal packing .
  • Lipophilicity : The ethoxy group in the target compound enhances lipophilicity (clogP ≈ 4.2) compared to analogs with polar nitro (clogP ≈ 3.8, ) or trifluoromethyl (clogP ≈ 4.0, ) groups.
Crystallographic and Structural Validation

While crystallographic data for the target compound are unavailable, and highlight the importance of SHELX software in validating similar structures. The (E)-configuration and substituent orientations can be inferred from analogs:

  • Dihedral Angles : The angle between the two aryl rings in the target compound is likely ≈ 30–40°, similar to ’s analogs, but distinct from thiophene-containing derivatives () due to ring planarity differences .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagentsSolventTemp. (°C)Yield (%)
14-Chloro-2-methoxy-5-methylaniline, acryloyl chlorideDCM25–3075–85
24-Ethoxy-3-methoxyphenylacetonitrileEtOH60–7060–70

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and methoxy/ethoxy groups (δ 3.2–4.0 ppm). Use DEPT-135 to confirm nitrile (C≡N) and amide (C=O) carbons .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • IR Spectroscopy : Confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey PeaksDiagnostic Use
¹H NMRδ 8.2 (s, 1H, NH)Amide proton confirmation
¹³C NMRδ 168.5 (C=O)Amide carbonyl
IR2200 cm⁻¹ (C≡N)Nitrile group

Advanced: How can crystallographic data for this compound be validated, and what software tools are recommended?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/ethyl acetate mixtures) .
  • Validation steps :
    • Check R-factor (<5%) and CCDC deposition for structural reproducibility .
    • Use SHELX suite (SHELXL for refinement, SHELXD for structure solution) to resolve disorder or twinning .
  • Hydrogen bonding analysis : Apply graph-set notation (e.g., R₂²(8) motifs) to describe intermolecular interactions using Mercury or PLATON .

Q. Common pitfalls :

  • Overlooked solvent molecules in the unit cell: Use SQUEEZE in PLATON to model disordered solvent .

Advanced: How to resolve contradictions in biological activity data across different assays?

Answer:

  • Assay design :
    • Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity .
    • Control for solvent effects (DMSO ≤0.1% v/v) to avoid false positives .
  • Data normalization :
    • Express IC₅₀ values relative to positive controls (e.g., staurosporine for kinase inhibition) .
    • Apply statistical tests (ANOVA) to compare replicates and identify outliers .

Case study :
If cytotoxicity in MTT assays conflicts with enzymatic IC₅₀, perform:

  • Cellular uptake studies (LC-MS/MS) to verify intracellular compound levels .
  • Off-target profiling (e.g., kinase panels) to rule out polypharmacology .

Advanced: How can intermolecular interactions (e.g., hydrogen bonding) influence the compound’s solid-state properties?

Answer:

  • Crystal packing analysis :
    • Identify hydrogen-bond donors/acceptors (amide NH, methoxy O) using CrystalExplorer .
    • Calculate interaction energies (Hirshfeld surface analysis) to prioritize dominant contacts .
  • Impact on solubility :
    • Strong H-bond networks (e.g., amide dimers) reduce solubility; introduce bulky substituents to disrupt packing .

Q. Table 3: Example Intermolecular Interactions

Interaction TypeAtoms InvolvedEnergy (kJ/mol)
N–H···O=CAmide NH → Amide C=O-25 to -30
C–H···OMethoxy C–H → Nitrile N-10 to -15

Advanced: What computational methods are suitable for predicting the compound’s reactivity and stability?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites (e.g., nitrile vs. amide reactivity) .
    • Simulate hydrolysis pathways under acidic/basic conditions using Gaussian or ORCA .
  • Molecular Dynamics (MD) :
    • Model solvation effects (e.g., in water/DMSO) to assess aggregation propensity .

Q. Key parameters :

  • Activation energy (ΔG‡) : Predicts kinetic stability of intermediates .
  • Solvent-accessible surface area (SASA) : Correlates with degradation rates in aqueous media .

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